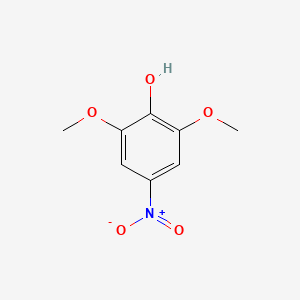

2,6-Dimethoxy-4-nitrophenol

Description

Significance of Nitroaromatic Compounds and Methoxyphenols in Advanced Chemical Synthesis and Environmental Science

Nitroaromatic compounds, defined by an aromatic ring with one or more nitro groups, are pivotal in modern chemistry. mdpi.com The strong electron-withdrawing nature of the nitro group makes these compounds valuable intermediates in the synthesis of a wide array of products, including dyes, polymers, pesticides, and explosives. nih.govnih.gov This reactivity also contributes to their environmental persistence, with many being classified as pollutants that are resistant to degradation. nih.gov Consequently, a significant area of environmental science is dedicated to the bioremediation of nitroaromatic-contaminated soil and groundwater. mdpi.comnih.gov The reduction of the nitro group to an amine is a key transformation, yielding aminoaromatics that are less toxic and serve as important fine chemicals. rsc.org

Methoxyphenols, containing both hydroxyl and methoxy (B1213986) functional groups on a phenol (B47542) ring, are also of considerable importance. They are found in natural products and are key to the synthesis of flavorings, perfumes, and pharmaceuticals. arxiv.org For instance, 2-methoxyphenol is a precursor to eugenol (B1671780) and vanillin (B372448) and is also used as an antioxidant. arxiv.org 4-Methoxyphenol is another significant compound, serving as a building block in the production of pharmaceuticals and agrochemicals, and is noted for its antioxidant properties. solubilityofthings.comatamanchemicals.com The study of methoxyphenols is also crucial for understanding the structure and breakdown of lignin (B12514952), a complex polymer found in plants. ros.edu.pl

Historical Context and Evolution of Research in Substituted Phenol Chemistry

The study of phenols began with the isolation of the parent compound from coal tar in 1834. nih.gov Early research in the 19th century focused on understanding the fundamental chemistry of these compounds, including their use as antiseptics in surgery. nih.govbritannica.com The 20th century saw an expansion of research into substituted phenols, where the addition of various functional groups to the phenol ring was found to significantly alter their properties. nih.gov This led to their use in a wide range of applications, from pharmaceuticals to plastics and dyes. britannica.comwikipedia.org

Contemporary research on substituted phenols has become increasingly specialized. There is a growing focus on their role in materials science and their potential biological activities. rushim.ru The environmental impact of certain substituted phenols has also spurred research into their degradation and the development of more environmentally friendly alternatives. nih.gov

Structural Features and Emerging Research Directions for 2,6-Dimethoxy-4-nitrophenol

The structure of this compound, with a nitro group para to the hydroxyl group and two methoxy groups in the ortho positions, dictates its chemical behavior. The electron-withdrawing nitro group increases the acidity of the phenolic hydroxyl group, while the electron-donating methoxy groups influence the electron density of the aromatic ring.

Emerging research is exploring the use of this and similar substituted phenols in several areas. For example, 2,6-dimethoxyphenol (B48157) is used as a substrate in the synthesis of azo-dyes. ros.edu.pl There is also interest in the synthesis of substituted phenols through greener methods. rsc.org The compound 2,6-dichloro-4-nitrophenol (B181596), a related substituted phenol, is an intermediate in the synthesis of the insecticide hexaflumuron. google.com The unique arrangement of functional groups in this compound makes it a valuable subject for ongoing research, with potential applications in various fields of chemical synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO5 |

|---|---|

Molecular Weight |

199.16 g/mol |

IUPAC Name |

2,6-dimethoxy-4-nitrophenol |

InChI |

InChI=1S/C8H9NO5/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4,10H,1-2H3 |

InChI Key |

PDFATCIPSRONEB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic Elucidation of 2,6 Dimethoxy 4 Nitrophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Assignment

¹H NMR spectroscopy provides crucial information about the number, environment, and connectivity of protons within a molecule. For nitrophenol derivatives, the chemical shifts (δ) of the aromatic protons are particularly informative. For instance, in a study of a proton transfer complex involving 2,6-dichloro-4-nitrophenol (B181596), the aromatic protons of the nitrophenol moiety were observed at δ 8.27 ppm in DMSO-d₆. pharmacophorejournal.com The disappearance of the phenolic proton signal upon complex formation can indicate proton transfer. mdpi.com In the case of 4-nitrophenol (B140041), the ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the aromatic protons. hmdb.ca

Table 1: Representative ¹H NMR Data for Nitrophenol Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

|---|---|---|---|

| 2,6-dichloro-4-nitrophenol complex | DMSO-d₆ | 8.27 | Aromatic protons |

| 4-nitrophenol | DMSO-d₆ | Data not explicitly provided in search results | Aromatic protons |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment. For example, the ¹³C NMR spectrum of 2,6-dimethyl-4-nitrophenol (B181267) has been reported. chemicalbook.com While the specific chemical shifts for 2,6-dimethoxy-4-nitrophenol were not detailed in the search results, data for the related compound 2,6-dimethoxyphenol (B48157) shows signals corresponding to the aromatic and methoxy (B1213986) carbons. chemicalbook.com The presence of the nitro group and methoxy groups in this compound would significantly influence the chemical shifts of the aromatic carbons due to their electron-withdrawing and electron-donating effects, respectively.

Table 2: Representative ¹³C NMR Data for Related Phenolic Compounds

| Compound | Solvent | Characteristic Chemical Shifts (δ) ppm |

|---|---|---|

| 2,6-dimethyl-4-nitrophenol | Not specified | Spectrum available but data not listed chemicalbook.com |

| 2,6-dimethoxyphenol | Not specified | Spectrum available but data not listed chemicalbook.com |

| 4-nitrophenol | DMSO-d₆ | Spectrum available but data not listed hmdb.ca |

Two-Dimensional NMR Techniques for Complex Structure Elucidation

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unraveling complex molecular structures by revealing correlations between different nuclei. mnstate.eduias.ac.in COSY experiments establish proton-proton coupling networks, helping to identify adjacent protons in a spin system. mnstate.edusfu.ca HSQC, on the other hand, correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR spectra. rsc.orgnih.gov The application of these techniques to this compound would allow for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the aromatic ring. For instance, an HSQC spectrum would show a cross-peak connecting the methoxy protons to the methoxy carbon, and similarly for the aromatic protons and their corresponding carbons.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Conformational Analysis

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In this compound, characteristic absorption bands would be expected for the hydroxyl (-OH), nitro (-NO₂), and methoxy (-OCH₃) groups, as well as for the aromatic ring. The -OH stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The asymmetric and symmetric stretching vibrations of the -NO₂ group are expected to give rise to strong absorptions around 1530 cm⁻¹ and 1340 cm⁻¹, respectively. spectroscopyonline.com The C-O stretching of the methoxy groups and the phenolic C-O bond would also produce characteristic bands. For instance, the FT-IR spectrum of 2,4,6-trinitrophenol has been recorded to analyze its vibrational frequencies. longdom.org Similarly, studies on 2,6-dimethyl-4-nitrophenol have utilized FT-IR for vibrational analysis. epa.gov

Table 3: General FT-IR Absorption Regions for Functional Groups in this compound

| Functional Group | Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 |

| Nitro (-NO₂) | Asymmetric N-O stretch | ~1530 |

| Nitro (-NO₂) | Symmetric N-O stretch | ~1340 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Methoxy (C-O-C) | C-O stretch | 1000 - 1300 |

Raman Spectroscopy for Complementary Vibrational Characterization

Raman spectroscopy provides information that is complementary to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For nitrophenol derivatives, the symmetric stretching vibration of the nitro group often gives a strong Raman signal. spectroscopyonline.com For example, in p-nitrophenol, a Raman peak at 1333 cm⁻¹ is attributed to the asymmetric stretching of the nitro group. spectroscopyonline.com Resonance Raman spectroscopy, where the excitation laser frequency is close to an electronic absorption band of the molecule, can be used to selectively enhance the vibrations of specific parts of the molecule, such as the nitrophenyl chromophore. nsf.govresearchgate.net A study on 2,6-dimethyl-4-nitrophenol included FT-Raman analysis to complement the FT-IR data. epa.gov

Table 4: Representative Raman Shifts for Nitrophenol Derivatives

| Compound | Vibrational Mode | Raman Shift (cm⁻¹) |

|---|---|---|

| p-nitrophenol | Asymmetric -NO₂ stretch | 1333 spectroscopyonline.com |

| m-nitrophenol | Asymmetric -NO₂ stretch | 1343 spectroscopyonline.com |

Note: This table provides examples from related nitrophenol isomers to illustrate the application of Raman spectroscopy.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. Various ionization techniques can be employed to generate these ions, each providing unique structural information.

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). This process imparts significant energy to the molecule, often leading to the formation of a molecular ion (M⁺•) and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, characterized by a series of peaks corresponding to the molecular ion and its various fragment ions.

For nitrophenolic compounds, EI spectra typically show a prominent molecular ion peak. In the case of a related compound, 2,6-dimethyl-4-nitrophenol, the molecular ion is observed, and characteristic fragment ions arise from the loss of the nitro group (-NO2), an oxygen atom (-O), or a nitric oxide molecule (-NO). nih.gov The fragmentation patterns provide valuable clues about the compound's structure. For instance, the loss of a methyl radical from silylated nitrophenols is a dominant fragmentation pathway. nih.gov

Table 1: Characteristic EI-MS Fragmentation of Nitroaromatic Compounds

| Fragment | Description |

| [M]⁺ | Molecular Ion |

| [M - 15]⁺ | Loss of a methyl group (from methoxy or silyl (B83357) derivatives) |

| [M - 30]⁺ | Loss of NO |

| [M - 46]⁺ | Loss of NO₂ |

This table is based on general fragmentation patterns observed for nitroaromatic compounds and their derivatives. nih.gov

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation compared to EI. In CI, a reagent gas (such as methane (B114726) or ammonia) is first ionized. These reagent gas ions then react with the analyte molecules in the gas phase through proton transfer or adduction, forming a quasimolecular ion, typically [M+H]⁺. nih.govscribd.com This process is less energetic, preserving the molecular ion and providing clear molecular weight information. scribd.com

For silylated nitroaromatic compounds, CI mass spectra often show the [M+H]⁺ ion as the base peak. nih.gov Adduct ions, such as [M+C₂H₅]⁺ and [M+C₃H₅]⁺ when using methane as the reagent gas, can also be observed. nih.govresearchgate.net The relative intensities of these ions can vary depending on the structure of the nitroaromatic compound. nih.gov

Table 2: Common Quasimolecular and Adduct Ions in Methane CI-MS

| Ion | Formation |

| [M+H]⁺ | Proton transfer from CH₅⁺ |

| [M+C₂H₅]⁺ | Electrophilic addition of C₂H₅⁺ |

| [M+C₃H₅]⁺ | Electrophilic addition of C₃H₅⁺ |

This table illustrates common ions formed during methane chemical ionization of organic molecules. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) is a technique used to further analyze the ions generated in the initial mass spectrometry experiment. In MS/MS, a specific precursor ion (e.g., the molecular ion or a fragment ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov This allows for the detailed elucidation of fragmentation pathways and provides a higher degree of confidence in structural assignments. nih.govresearchgate.net

For example, in the analysis of silylated 2,6-dimethyl-4-nitrophenol, the protonated molecule (m/z 240) generated by CI can be selected for MS/MS analysis. Collision-induced dissociation of this ion yields specific product ions that help to confirm the structure. nih.gov Further fragmentation of a primary product ion can provide even more detailed structural information. nih.gov This multi-stage fragmentation analysis is crucial for distinguishing between isomers and identifying unknown compounds. nih.gov

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry separates ions based on their size, shape, and charge as they drift through a gas-filled tube under the influence of an electric field. The collision cross section (CCS) is a measure of the ion's rotational average area and is a characteristic property that can aid in compound identification. nih.govmdpi.com

Experimentally determined CCS values can be compared to predicted values from computational models. nih.govnih.gov Machine learning models, such as those based on support vector machines, can predict CCS values with a high degree of accuracy (median relative errors often below 2%). nih.gov For a set of over 400 food contact chemicals, more than 92% of protonated adducts showed a relative deviation of less than 5% between experimental and predicted CCS values. nih.gov This additional dimension of data, alongside retention time and mass-to-charge ratio, significantly enhances the confidence in compound identification, especially for distinguishing between isomers. mdpi.comarxiv.org

Table 3: Example of Experimental vs. Predicted CCS Data

| Compound Type | Adduct | R² (Experimental vs. Predicted) | Reference |

| Food Contact Chemicals | [M+H]⁺ | >0.92 (for <5% error) | nih.gov |

| Aphidicolanes | [M-H]⁻ | 0.8578 | mdpi.com |

| Aphidicolanes | [M+Na]⁺ | 0.6057 | mdpi.com |

This table presents correlation data between experimentally measured and computationally predicted CCS values for different classes of small molecules. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. azooptics.commsu.edu This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. msu.edu The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure, particularly its system of conjugated π-electrons. azooptics.com

For nitrophenols, the UV-Vis spectrum is influenced by the phenolic hydroxyl group and the nitro group. researchgate.net In its protonated form, a compound like p-nitrophenol typically exhibits a strong absorption band around 320 nm, which is attributed to a π→π* transition. researchgate.net Upon deprotonation to the phenolate (B1203915) ion in a more basic medium, this band shifts to a longer wavelength (around 400 nm), indicating a change in the electronic structure and extent of conjugation. researchgate.net This shift is due to the increased electron-donating ability of the phenolate oxygen. The presence of methoxy groups, as in this compound, would further influence the electronic transitions and the position of the absorption bands.

Application of Spectroscopic Methods for Intermolecular Complex Characterization (e.g., Proton Transfer Complexes)

Spectroscopic techniques are instrumental in studying the formation and properties of intermolecular complexes, such as those formed through proton transfer. pharmacophorejournal.commdpi.com When a proton is transferred from a proton donor (like a nitrophenol) to a proton acceptor (like an amine), a new chemical species is formed with distinct spectroscopic characteristics. nih.gov

UV-Vis spectroscopy is particularly useful for detecting the formation of proton transfer complexes. The formation of the complex is often accompanied by the appearance of a new, long-wavelength absorption band that is absent in the spectra of the individual components. mdpi.comnih.gov For instance, the reaction between 2,6-dichloro-4-nitrophenol and 4-aminopyridine (B3432731) results in a new absorption maximum in the 395-425 nm range, indicative of the formation of the proton transfer complex. nih.gov The stoichiometry and formation constant of such complexes can be determined using methods like the Benesi-Hildebrand equation. pharmacophorejournal.comnih.gov Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can also provide definitive evidence for proton transfer by showing changes in vibrational frequencies and chemical shifts, respectively, upon complex formation. pharmacophorejournal.compharmacophorejournal.com

Computational and Theoretical Investigations of 2,6 Dimethoxy 4 Nitrophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,6-dimethoxy-4-nitrophenol. These methods allow for the detailed exploration of its electronic structure and energy landscape.

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry Optimization, and Energy Landscape Exploration

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311(d,p), are employed to determine the optimized molecular geometry and explore its energy landscape. ijrte.org The molecular structure of related trisubstituted phenols has been computed using B3LYP and ωB97X-D functionals with the 6-31G(d) basis set. researchgate.net These calculations help in understanding the stability of different conformations and the electronic distribution within the molecule.

The presence of electron-donating methoxy (B1213986) groups and an electron-withdrawing nitro group significantly influences the electronic structure. vaia.com DFT calculations can quantify these effects by mapping the electron density and electrostatic potential. For instance, in a study of various phenol (B47542) derivatives, the optimized geometry of a molecule combining phenol and 2-methoxymethane was determined, which is structurally related to this compound. ijrte.org

Time-Dependent Density Functional Theory (TD-DFT) for Prediction of Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate excited state properties, such as electronic absorption spectra. google.com By applying TD-DFT, researchers can predict the wavelengths at which this compound absorbs light, corresponding to electronic transitions between molecular orbitals. nih.gov These calculations are crucial for understanding the photophysical properties of the molecule. For example, TD-DFT has been successfully used to predict the electronic spectra of a proton transfer complex involving 2,6-dichloro-4-nitrophenol (B181596), a structurally similar compound. pharmacophorejournal.com The predicted spectra are often in good agreement with experimental data. tandfonline.com The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is critical for obtaining accurate results. nih.gov

Molecular Orbital and Electronic Property Analysis

The analysis of molecular orbitals and other electronic properties provides a deeper understanding of the chemical reactivity and behavior of this compound.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Calculations and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, the energies of the HOMO and LUMO and the resulting energy gap (ΔE = ELUMO - EHOMO) are important descriptors of its kinetic stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap generally implies higher reactivity. wuxiapptec.com In a study of phenol derivatives, 2,6-dimethoxyphenol (B48157) showed high HOMO and LUMO energy levels of -5.375 eV and 0.336 eV, respectively. ijrte.org The distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack. Generally, the HOMO is localized on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient parts. rsc.org

Table 1: Calculated HOMO and LUMO Energies for Related Phenol Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) |

| Phenol | -6.219 | -0.314 |

| 2,6-dimethoxyphenol | -5.375 | 0.336 |

| 5-methyl-2-nitrophenol | -6.852 | -2.722 |

This table presents data for related compounds to provide context for the electronic properties of this compound. Data extracted from a study on phenol derivatives. ijrte.org

Analysis of Electron Density Distribution, Charge Transfer, and Reactivity Descriptors

The electron density distribution in this compound is significantly polarized due to the competing effects of the methoxy and nitro groups. The methoxy groups are electron-donating, increasing the electron density on the aromatic ring, particularly at the ortho and para positions relative to themselves. vaia.com Conversely, the nitro group is a strong electron-withdrawing group.

Analysis of the electron density and related reactivity descriptors, such as the molecular electrostatic potential (MEP), can identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In a related proton transfer complex, a significant electron density of 0.142 e was found to be transferred from the electron-rich to the electron-poor molecule. pharmacophorejournal.com This type of analysis is crucial for predicting how this compound will interact with other molecules.

Conformational Analysis and Steric Hindrance Effects on Molecular Properties

The conformation of this compound, particularly the orientation of the methoxy groups relative to the phenol ring, can be influenced by steric hindrance. liverpool.ac.uk The two methoxy groups at the 2 and 6 positions can sterically hinder the rotation of the nitro group and the hydroxyl group, potentially affecting the planarity of the molecule.

Computational methods can be used to explore different conformations and determine their relative energies. csic.es The presence of methyl groups in 2,6-dimethyl-4-nitrophenol (B181267), for example, can introduce steric hindrance that affects the molecule's acidity compared to p-nitrophenol. quora.com In the case of this compound, the bulky methoxy groups can influence the molecule's ability to participate in intermolecular interactions, such as hydrogen bonding. These steric effects can have a significant impact on the compound's physical and chemical properties.

Thermodynamic Property Predictions and Reaction Energetics

Computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules, offering insights into their stability and reactivity. Methods such as Density Functional Theory (DFT) are frequently employed to calculate these properties. For a given molecule, the Gibbs free energy (G) can be determined by combining the total energy (E_tot) from electronic structure calculations with terms that account for zero-point vibrational energy (ZPVE), thermal vibrational contributions (F_vib), and entropy (S), as described by the equation G = E_tot + ZPVE + F_vib - TS. fu-berlin.de

Gibbs Free Energy of Formation

While specific computational studies detailing the Gibbs free energy of formation for this compound are not prominently available in the reviewed literature, data for the parent compound, 2,6-dimethoxyphenol, serves as a valuable reference point. The experimental standard molar enthalpy of formation (ΔfH°) for gaseous 2,6-dimethoxyphenol has been determined through combustion calorimetry. acs.orgresearchgate.net This experimental value provides a baseline for theoretical estimations of related substituted compounds.

Computational approaches, particularly using DFT, can effectively estimate the gas-phase enthalpies of formation for a series of related isomers. acs.org The good agreement often found between calculated and experimental values for known compounds lends confidence to the predictions for molecules that have not been studied experimentally. acs.orgresearchgate.net The introduction of a strong electron-withdrawing nitro group at the para position of 2,6-dimethoxyphenol is expected to significantly alter its electronic structure and, consequently, its thermodynamic properties.

| Compound | Experimental Gas-Phase Standard Molar Enthalpy of Formation (kJ mol⁻¹) |

| 2,3-Dimethoxyphenol | -(386.0 ± 2.2) |

| 2,6-Dimethoxyphenol | -(381.7 ± 1.9) |

| 3,5-Dimethoxyphenol | -(399.4 ± 3.0) |

Table 1: Experimental standard molar enthalpies of formation for selected dimethoxyphenol isomers. Data sourced from Ribeiro da Silva et al. (2003). acs.orgresearchgate.net

Enthalpy-Entropy Compensation

Enthalpy-entropy compensation (EEC) is a widely observed phenomenon in chemistry and biochemistry where a change in enthalpy (ΔH) for a series of related processes is largely offset by a corresponding change in entropy (ΔS). researchgate.net This results in a much smaller change in the Gibbs free energy (ΔG = ΔH - TΔS). This relationship is often linear, and the slope of a plot of ΔH versus ΔS is known as the compensation temperature (Tc). researchgate.net

The EEC effect is frequently linked to solvent reorganization and weak intermolecular interactions, such as hydrogen bonding. diva-portal.org For instance, in the isomerization of the flavonoid naringin (B1676962) in water-ethanol mixtures, a linear correlation between activation enthalpy and activation entropy was observed. tandfonline.com This compensation effect was attributed to changes in the balance of hydrogen-bonding interactions between a carbanion intermediate and its surrounding solvent sphere as the solvent composition was altered. tandfonline.com For reactions involving phenolic compounds, such as proton transfer, changes in solvation and hydrogen bonding patterns upon reaction are significant, suggesting that EEC may play a crucial role in the reaction energetics. diva-portal.orgacs.orgnih.gov

Modeling of Intermolecular Interactions

The supramolecular chemistry and bulk properties of this compound are governed by a variety of intermolecular interactions. Computational modeling is essential for understanding the nature and strength of these forces, which include hydrogen bonding, π-π stacking, and proton transfer.

Hydrogen Bonding

The structure of this compound allows for the possibility of both intramolecular and intermolecular hydrogen bonds.

Intermolecular Hydrogen Bonding: The phenolic -OH group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and methoxy groups can act as acceptors. This allows for the formation of intermolecular hydrogen-bonded networks, which are critical in building the solid-state crystal structure. These interactions are analogous to those observed in other nitrophenols.

π-π Stacking

As an aromatic system, this compound participates in π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align. These interactions are a result of a complex interplay between Pauli repulsion, dispersion forces, and electrostatic interactions. researchgate.netchemrxiv.org

Proton Transfer

The acidity of the phenolic proton in this compound is significantly enhanced by the electron-withdrawing nitro group at the para-position. This makes the molecule a potent proton donor, capable of forming proton transfer (PT) complexes with suitable proton acceptors (bases). bohrium.com

Extensive research on the analogous compound 2,6-dichloro-4-nitrophenol (DCNP) provides a robust model for understanding the PT reactions of this compound. bohrium.compharmacophorejournal.com Studies combining experimental spectroscopy with DFT and Time-Dependent DFT (TD-DFT) calculations have been used to characterize these reactions in detail. pharmacophorejournal.com

In a representative study, DCNP was reacted with 2-amino-4,6-dimethoxypyrimidine (B117758) (ADMP) to form a 1:1 proton transfer complex. pharmacophorejournal.com The formation of the complex was investigated in different solvents, and key thermodynamic parameters were determined. pharmacophorejournal.com The negative values for the Gibbs free energy change (ΔG°) indicated that the proton transfer process was spontaneous. pharmacophorejournal.com DFT calculations were employed to optimize the geometries of the reactants and the resulting PT complex, analyze the charge distribution, and compute theoretical electronic spectra, which showed good agreement with experimental results. pharmacophorejournal.com Such computational investigations reveal that a significant amount of electron density is transferred from the proton acceptor to the proton donor upon complex formation. pharmacophorejournal.com It is expected that this compound would undergo similar proton transfer reactions, with the energetics being influenced by the specific proton acceptor and the solvent environment. nih.govuci.edu

| Parameter | Methanol (B129727) (MeOH) | Ethanol (EtOH) | Acetonitrile (ACN) |

| Formation Constant (K_PT) / 10⁴ (L mol⁻¹) | 1.84 | 2.50 | 0.99 |

| Gibbs Free Energy (ΔG°) / (kJ mol⁻¹) | -24.16 | -25.07 | -22.78 |

| Enthalpy (ΔH°) / (kJ mol⁻¹) | -11.66 | -14.48 | -12.38 |

| Entropy (ΔS°) / (J mol⁻¹ K⁻¹) | 41.95 | 35.54 | 34.89 |

Table 2: Thermodynamic parameters for the 1:1 proton transfer complex formation between 2,6-dichloro-4-nitrophenol (DCNP) and 2-amino-4,6-dimethoxypyrimidine (ADMP) in different solvents at room temperature. Data sourced from Basha et al. (2019). pharmacophorejournal.com

Chemical Reactivity and Mechanistic Studies of 2,6 Dimethoxy 4 Nitrophenol

Acid-Base Chemistry and Acidity Characterization in Aromatic Systems

The acidity of phenols is a key aspect of their chemical behavior, and this is certainly true for 2,6-dimethoxy-4-nitrophenol. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring significantly impacts the acidity of the phenolic proton.

Generally, the acidity of phenols is enhanced by electron-withdrawing groups and diminished by electron-donating groups. ucalgary.ca The nitro group (-NO2) is a strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects, which helps to stabilize the resulting phenoxide ion by delocalizing the negative charge. testbook.comdoubtnut.comquora.com Conversely, the methoxy (B1213986) group (-OCH3) is electron-donating through resonance (+M effect) but electron-withdrawing through induction (-I effect), with the resonance effect typically being dominant. libretexts.orgquora.com

It is interesting to compare this compound with other substituted nitrophenols. For instance, p-nitrophenol has a pKa of 7.15. vaia.comvaia.com The presence of two methoxy groups in the ortho positions in this compound appears to have a relatively small net effect on the acidity compared to p-nitrophenol, suggesting a balancing act between their electron-donating resonance and electron-withdrawing inductive effects.

Table 1: Comparison of pKa Values for Selected Phenols

| Compound | pKa |

|---|---|

| Phenol (B47542) | ~10 quora.com |

| p-Nitrophenol | 7.15 vaia.comvaia.com |

| 2,6-Dimethyl-4-nitrophenol (B181267) | 7.15 vaia.comvaia.com |

| 3,5-Dimethyl-4-nitrophenol | 8.25 vaia.comvaia.com |

| This compound | ~7.05 (Predicted) chemicalbook.com |

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The electron density of the aromatic ring in this compound makes it susceptible to both nucleophilic and electrophilic attack, although the conditions and outcomes of these reactions differ significantly.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings that are substituted with strong electron-withdrawing groups are activated towards nucleophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com The nitro group in this compound makes the aromatic ring electron-deficient and thus a target for nucleophiles. The reaction typically proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. While halogens are common leaving groups in SNAr reactions, alkoxy groups can also be displaced under certain conditions. nih.gov For instance, studies on 2,4-dimethoxynitrobenzene have shown that an alkoxy group can act as a leaving group in the presence of a strong nucleophile. bwise.kr

Electrophilic Aromatic Substitution (SEAr)

Oxidative Coupling and Polymerization Mechanisms

Phenolic compounds can undergo oxidative coupling reactions, often catalyzed by metal complexes, to form new C-C or C-O bonds. wikipedia.org This process can lead to dimerization or polymerization. The oxidation of 2,6-disubstituted phenols, in particular, has been studied for the synthesis of polyphenylene ethers and diphenoquinones. sci-hub.st

In the case of 2,6-dimethoxyphenol (B48157), its oxidation catalyzed by the enzyme laccase has been shown to produce a single product, 3,3',5,5'-tetramethoxy-1,1'-biphenyl-4,4'-diol, through a C-C coupling. researchgate.net This suggests that the methoxy groups direct the coupling to the para position relative to the hydroxyl group. The presence of a nitro group at the para-position in this compound would block this specific pathway. However, oxidative coupling at other positions or involving the phenoxy radical could still be possible, potentially leading to different polymeric structures. The oxidation of other 2,6-disubstituted phenols with various metal oxides has been shown to yield aromatic polyethers. sci-hub.st The specific products and mechanisms for this compound would depend on the oxidant and reaction conditions.

Photochemical Transformation Pathways and Photoreactivity

Nitrophenols are known to be photochemically active, and their photoreactivity is an area of significant environmental interest. rsc.org The absorption of UV light can lead to various transformation pathways, including photodegradation. The photochemical fate of nitrophenols is influenced by the solvent environment and the pH of the medium. rsc.orgchemicalpapers.com

Studies on various nitrophenols have shown that they can undergo photochemical loss of the nitro group. rsc.org The anionic forms of nitrophenols, present at higher pH, have been found to exhibit a greater yield for the photochemical loss of NO2. rsc.org For some nitrophenols, photoexcitation can lead to the formation of radicals and other reactive species. mdpi.com The presence of methoxy groups in this compound would likely influence its absorption spectrum and the stability of any excited states or intermediates, thereby affecting its specific photochemical pathways. The photodegradation of nitrophenols is often studied in the context of their removal from contaminated water, with various catalytic systems being developed to enhance the process. chemicalpapers.comresearchgate.net

Investigation of Proton Transfer Equilibria and Complex Formation Dynamics

Proton transfer is a fundamental process in chemistry and biology, and phenols are excellent model systems for studying these equilibria. pharmacophorejournal.com The acidity of the phenolic proton in this compound allows it to act as a proton donor in the formation of proton transfer complexes with various proton acceptors.

The formation of such complexes can be studied using spectroscopic techniques, such as UV-visible spectrophotometry. pharmacophorejournal.comresearchgate.net These studies allow for the determination of the stoichiometry of the complex and its formation constant, providing insights into the strength of the interaction. For example, studies on the reaction of 2,6-dichloro-4-nitrophenol (B181596) with various bases have demonstrated the formation of 1:1 proton transfer complexes. pharmacophorejournal.compharmacophorejournal.comresearchgate.net The stability of these complexes is often influenced by the polarity of the solvent. pharmacophorejournal.com Given its acidity, this compound is expected to form similar proton transfer complexes with suitable bases. These interactions are often stabilized by hydrogen bonds. pharmacophorejournal.com

Role of Substituent Effects (Methoxy and Nitro Groups) on Reaction Mechanisms and Selectivity

The methoxy and nitro groups on the aromatic ring of this compound exert profound control over its reactivity and the selectivity of its reactions.

Electronic Effects:

Nitro Group: As a strong electron-withdrawing group, the nitro group at the para-position significantly increases the acidity of the phenol by stabilizing the conjugate base through resonance. ucalgary.cadoubtnut.com It also deactivates the ring towards electrophilic attack and activates it for nucleophilic attack. masterorganicchemistry.comminia.edu.eg

Methoxy Groups: The methoxy groups at the ortho-positions are primarily electron-donating through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect). libretexts.orgquora.com The dominant resonance effect increases the electron density of the ring, making it more susceptible to electrophilic attack and activating the ortho and para positions. minia.edu.eglumenlearning.com However, in this compound, the para position is blocked.

Steric Effects: The two methoxy groups ortho to the hydroxyl group can also exert steric hindrance. This can influence the approach of reagents to the hydroxyl group and the adjacent ring carbons. In some cases, steric hindrance can affect the planarity of substituents with the ring, potentially altering their electronic effects. For example, in 3,5-dimethyl-4-nitrophenol, the methyl groups sterically hinder the nitro group, forcing it out of plane with the benzene (B151609) ring and reducing its resonance effect, which leads to lower acidity compared to p-nitrophenol. vaia.comquora.comdoubtnut.com A similar, though likely less pronounced, effect might be considered for the methoxy groups in this compound, although their smaller size compared to methyl groups may mitigate this.

Advanced Applications of 2,6 Dimethoxy 4 Nitrophenol in Research and Technology

Potential in Advanced Materials Science

The exploration of novel organic molecules as building blocks for advanced materials is a cornerstone of modern materials science. 2,6-Dimethoxy-4-nitrophenol offers a unique combination of functional groups that make it a promising candidate for the development of new functional polymers, charge transfer systems, and porous crystalline frameworks.

Precursor for Functional Polymers, Oligomers, and Organic Semiconductors

The synthesis of functional polymers with tailored properties is a dynamic field of research. While direct polymerization of this compound is not extensively documented, its structural motifs are present in various polymeric systems. For instance, the phenolic hydroxyl group can be a site for polymerization reactions, and the nitro group can influence the electronic properties of the resulting polymer.

In the context of radical polymerization, phenolic compounds, particularly nitrophenols, are known to act as radical scavengers. This property, while potentially hindering certain polymerization pathways, can also be harnessed for controlled polymerization processes. For example, p-nitrophenol has been observed to slow down the rate of radical polymerization in the synthesis of glycopolymers. pharmacophorejournal.com This suggests that this compound could be investigated as a potential moderator or inhibitor in similar reactions, offering a means to control polymer chain growth and architecture.

Furthermore, the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide)s (PPOs), a class of high-performance thermoplastics, involves the oxidative coupling of 2,6-disubstituted phenols. mdpi.com The structural similarity of this compound to monomers like 2,6-dimethylphenol (B121312) suggests its potential as a comonomer to introduce specific functionalities and modify the properties of PPOs, such as solubility, thermal stability, and electronic characteristics, which are crucial for applications in organic semiconductors.

Components in Charge Transfer Complexes and Proton Transfer Systems

Charge transfer (CT) and proton transfer (PT) phenomena are fundamental to the development of organic electronic materials, sensors, and catalysts. The electron-accepting nitro group and the electron-donating methoxy (B1213986) groups in this compound make it an ideal candidate for forming CT and PT complexes.

Studies on analogues such as 2,6-dichloro-4-nitrophenol (B181596) have demonstrated their ability to form stable proton transfer complexes with various proton acceptors like 2-amino-4,6-dimethoxypyrimidine (B117758) and 3,4-diaminopyridine. pharmacophorejournal.compharmacophorejournal.comorcid.orgmdpi.comresearchgate.net These complexes exhibit distinct spectroscopic signatures, with the formation of new absorption bands in the visible region, indicating the transfer of a proton from the phenolic hydroxyl group to the acceptor molecule. pharmacophorejournal.com The stability and spectroscopic properties of these complexes are often solvent-dependent. pharmacophorejournal.compharmacophorejournal.com

The formation of such complexes is driven by the acidic nature of the nitrophenol and the basicity of the acceptor molecule. The equilibrium between the hydrogen-bonded complex and the proton-transferred ion pair is a key feature of these systems. mdpi.com Research on the charge transfer complex between p-benzoquinone and 2,6-dimethoxy phenol (B47542) further underscores the potential of the dimethoxy-substituted phenol ring to act as an electron donor. acs.org Given these precedents, this compound is expected to form robust charge transfer and proton transfer systems with suitable donor or acceptor molecules, opening avenues for the design of novel functional materials with tunable optical and electronic properties.

| Proton Donor | Proton Acceptor | Stoichiometry | Solvents Studied | Reference |

| 2,6-dichloro-4-nitrophenol | 2-amino-4,6-dimethoxypyrimidine | 1:1 | Methanol (B129727), Ethanol, Acetonitrile | pharmacophorejournal.compharmacophorejournal.com |

| 2,6-dichloro-4-nitrophenol | 3,4-diaminopyridine | 1:1 | Various polar media | mdpi.comresearchgate.net |

| 2,6-dichloro-4-nitrophenol | 2-amino-4-methylpyridine | 1:1 | Methanol, Acetonitrile | researchgate.net |

Exploration in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Research

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials with high surface areas and tunable functionalities, making them attractive for applications in gas storage, catalysis, and sensing. nih.govuni-augsburg.de The incorporation of functional organic molecules like this compound into these frameworks can impart specific properties.

While the direct use of this compound as a primary building block in COF or MOF synthesis is not yet widely reported, related structures have been successfully employed. For example, 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid has been used as a ligand to synthesize novel MOFs with interesting topologies and properties. rsc.org This demonstrates the compatibility of the dimethoxy-substituted aromatic ring within the framework synthesis.

Furthermore, the functional groups of this compound make it a target molecule for interaction with existing COFs and MOFs. The nitro group can engage in specific interactions with the framework, making it a candidate for selective adsorption or sensing applications. MOFs have been designed for the electrocatalytic reduction of various nitrophenols, including p-nitrophenol, 2,4-dinitrophenol, and 2,4,6-trinitrophenol. rsc.org The porous structure and active metal sites within these frameworks facilitate the conversion of nitrophenols. Similarly, fluorescent COFs have been developed for the detection of explosive chemicals, including nitrophenols. ekb.eg The potential for this compound to be selectively recognized and transformed within these advanced porous materials is an active area of research.

Role in Corrosion Inhibition Studies for Metals

The prevention of metal corrosion is of paramount importance in numerous industrial applications. Organic molecules that can adsorb onto a metal surface and form a protective layer are widely studied as corrosion inhibitors. The presence of heteroatoms like nitrogen and oxygen, as well as aromatic rings, in a molecule's structure often enhances its corrosion inhibition efficiency.

Phenols and their derivatives are a well-known class of corrosion inhibitors. researchgate.net The inhibitory action is attributed to the adsorption of the molecules on the metal surface through the lone pair of electrons on the oxygen atom and the π-electrons of the aromatic ring. The presence of substituents on the phenol ring can further modify the inhibition efficiency.

A study on pyrimidine (B1678525) derivatives investigated 2-[(3,6-Dimethylpyrimidine-ylimino) methyl]-4-nitrophenol as a corrosion inhibitor for C-steel in a hydrochloric acid solution. mdpi.com This compound, which contains the 4-nitrophenol (B140041) moiety, demonstrated effective corrosion inhibition. The efficiency of such inhibitors generally increases with concentration but may decrease with a rise in temperature. mdpi.com The adsorption of these molecules on the metal surface often follows established models like the Langmuir adsorption isotherm, and they can act as mixed-type inhibitors, affecting both anodic and cathodic corrosion reactions. bohrium.comiapchem.orgrsc.org

Given the structural similarities, this compound is a promising candidate for corrosion inhibition studies. The presence of the nitro group and the two methoxy groups, in addition to the phenolic hydroxyl group, provides multiple centers for adsorption onto a metal surface, potentially leading to the formation of a stable and effective protective film.

Research into Electrocatalytic Properties and Colorimetric Sensor Development

The development of sensitive and selective methods for the detection and transformation of organic pollutants is a significant area of research. This compound, with its electroactive nitro group and chromophoric properties, is a relevant compound in the fields of electrocatalysis and colorimetric sensing.

The electrocatalytic reduction of nitrophenols is a widely studied reaction, often used as a model system to evaluate the performance of new catalytic materials. Various nanomaterials and modified electrodes have been developed for the efficient reduction of 4-nitrophenol to 4-aminophenol (B1666318). mdpi.comnih.govmdpi.comrsc.orgacs.org The process is typically monitored by techniques like cyclic voltammetry, where the reduction of the nitro group gives a distinct electrochemical signal. nih.gov While studies specifically focusing on this compound are less common, the established principles of nitrophenol electroreduction are directly applicable. The methoxy groups would likely influence the reduction potential and the kinetics of the reaction.

In the realm of sensors, colorimetric methods offer a simple and visual way to detect target analytes. myu-group.co.jp Nitrophenols are often colored compounds, and their color can change with pH or upon reaction, making them suitable for colorimetric sensing applications. For instance, a dual-signal fluorometric and colorimetric system based on silicon quantum dots and 4-nitrophenol has been developed for pH and urease sensing. researchgate.net The system utilizes the color change of 4-nitrophenol with pH. Colorimetric sensor arrays have also been designed for the detection of various nitroaromatic compounds, including 4-nitrophenol and picric acid. nih.gov The distinct spectroscopic properties of this compound suggest its potential use in the development of new colorimetric sensors, where its interaction with an analyte would lead to a visually detectable color change.

| Application | Analyte/Substrate | Method/Material | Key Finding | Reference |

| Electrocatalytic Reduction | 4-Nitrophenol | Ni-MOF/Nickel Foam | Coordinated water molecules enhance reduction via H-bonds. | rsc.org |

| Electrocatalytic Reduction | 4-Nitrophenol | Porous Carbon | High surface area of porous carbon enhances reduction current. | mdpi.com |

| Colorimetric Sensor | 4-Nitrophenol | Sodium Fluorescein | Highly selective and sensitive "turn-off" sensor in acetonitrile. | mdpi.com |

| Colorimetric Sensor Array | Nitroaromatics | Multiple Dyes | Pattern of color changes allows for identification of explosives. | nih.gov |

| Dual-Signal Sensor | pH / Urease | Silicon Quantum Dots & 4-Nitrophenol | pH-dependent color change of 4-nitrophenol is utilized. | researchgate.net |

Significance in Fundamental Organic Chemistry Research on Reaction Mechanisms and Molecular Behavior

Substituted phenols are fundamental model systems for studying reaction mechanisms and the influence of substituents on molecular properties and reactivity. The interplay of the electron-donating methoxy groups and the electron-withdrawing nitro group in this compound makes it a particularly interesting subject for such fundamental research.

Studies on the reactivity of related compounds provide insights into the potential chemical behavior of this compound. For example, research on the mono-oxime of 2,6-dimethoxy-1,4-benzoquinone (B191094) explored its reaction with nitrous acid in an attempt to synthesize this compound. cdnsciencepub.com The fact that this reaction yielded 2,6-dimethoxy-1,4-benzoquinone instead provides valuable information about the stability and reaction pathways of these substituted quinone and phenol systems. cdnsciencepub.com

The molecular behavior of nitrophenols in solution, including their solvation and excited-state dynamics, is another area of active investigation. The position of the nitro group (ortho, meta, or para) has a significant impact on the electronic structure, acidity (pKa), and photochemical behavior of nitrophenols. mdpi.com The presence of additional substituents, such as the methoxy groups in this compound, would further modulate these properties. For instance, studies on the hydrogen bonding of ortho-substituted phenols have revealed complex intramolecular and intermolecular interactions that are highly dependent on the nature of the substituents. acs.org The Hammett constant, a measure of the electronic effect of substituents, has been used to predict the photocatalytic degradation performance of various substituted phenols, highlighting the importance of substituent effects on reactivity. csic.es A deeper understanding of the molecular behavior of this compound can contribute to a more rational design of molecules for specific applications.

Development of Spectroscopic Probes and Derivatization Reagents

The unique electronic and structural characteristics of this compound make it a valuable precursor in the synthesis of specialized chemical tools, particularly spectroscopic probes and derivatization reagents. While not typically used as a probe or reagent in its native form, its functional groups—the nitro group, the phenolic hydroxyl, and the activated aromatic ring—serve as versatile handles for chemical modification. The primary pathway for its utilization involves the chemical reduction of the nitro group to form 4-amino-2,6-dimethoxyphenol (B13570245), a highly reactive and versatile intermediate.

The transformation of the electron-withdrawing nitro group into an electron-donating amino group fundamentally alters the molecule's chemical properties, creating a nucleophilic center that is key to its function in developing analytical reagents. This amino derivative serves as a foundational building block for constructing more complex molecules designed for specific analytical applications.

From Nitrophenol to a Versatile Amino Intermediate

The conversion of this compound to 4-amino-2,6-dimethoxyphenol is a critical first step. This is typically achieved through standard chemical reduction methods. The resulting compound, 4-amino-2,6-dimethoxyphenol, possesses a reactive amino group that can readily participate in a variety of chemical reactions, making it an ideal starting point for probe synthesis.

The presence of the amino group allows for the introduction of various functionalities. For example, it can undergo nucleophilic substitution reactions, allowing for the attachment of different molecular frameworks. smolecule.com This reactivity is central to its role as a precursor for derivatization reagents and spectroscopic probes.

Application in the Synthesis of Functional Molecules

The strategic value of 4-amino-2,6-dimethoxyphenol lies in its ability to be incorporated into larger, more complex molecular architectures. Research has shown its utility in synthesizing heterocyclic compounds and other functional derivatives. For instance, the 2,6-dimethoxyphenol (B48157) moiety has been incorporated into 1,2,4-triazole (B32235) derivatives. orientjchem.orgresearchgate.net In these studies, while not starting directly from the nitrophenol, the research demonstrates how the substituted phenol ring is a key component in building larger, functional molecules with specific properties, such as antioxidant capabilities. orientjchem.orgresearchgate.net

The amino group of 4-amino-2,6-dimethoxyphenol can be diazotized and coupled with other aromatic compounds to create azo dyes. These dyes are known for their chromogenic properties, and their absorption spectra are sensitive to their chemical environment, a key feature of a good spectroscopic probe.

The following table summarizes the key reactions that make this compound a useful precursor.

Table 1: Key Synthetic Transformations and Applications

| Starting Material | Reaction | Product | Application of Product |

|---|---|---|---|

| This compound | Nitro group reduction | 4-Amino-2,6-dimethoxyphenol | Intermediate for synthesis of probes and reagents |

| 4-Amino-2,6-dimethoxyphenol | Nucleophilic substitution | Substituted amine derivatives | Building blocks for complex molecules |

| 4-Amino-2,6-dimethoxyphenol | Diazotization and Azo coupling | Azo dye derivatives | Chromogenic probes |

Derivatization for Enhanced Detection

As a derivatization reagent, the amino derivative of this compound can be used to "tag" other molecules of interest, particularly those that lack a strong chromophore or fluorophore, to make them detectable by spectroscopic methods like UV-Vis or fluorescence spectroscopy. For example, the amino group can be reacted with analytes containing functional groups like carboxylic acids or aldehydes.

General derivatization strategies for amines are well-established. Reagents such as diethyl ethoxymethylenemalonate (DEEMM) are used to derivatize amino compounds to improve their chromatographic and mass spectrometric detection. nih.gov The amino group of 4-amino-2,6-dimethoxyphenol would be expected to react in a similar fashion, allowing it to be used to create derivatives for analytical purposes.

The development of probes often involves linking a recognition unit (which selectively binds to the analyte) to a signaling unit (which produces a measurable signal). The 4-amino-2,6-dimethoxyphenol can serve as a linker or part of the signaling unit itself, especially after conversion to a more spectroscopically active form.

The table below provides hypothetical examples of how 4-amino-2,6-dimethoxyphenol could be used to create derivatization reagents, based on known chemical reactions of anilines.

Table 2: Potential Derivatization Reactions and Spectroscopic Data

| Reaction with 4-Amino-2,6-dimethoxyphenol | Reagent Class | Resulting Derivative | Potential Spectroscopic Property |

|---|---|---|---|

| Acylation with a fluorophore-containing acid chloride | Fluorescent Tagging | Fluorescent amide | Fluorescence |

| Reaction with Dansyl Chloride | Sulfonylation | Dansyl-amide derivative | Fluorescence (e.g., Ex: ~340 nm, Em: ~520 nm) |

Environmental Chemistry and Degradation Pathways of 2,6 Dimethoxy 4 Nitrophenol

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes, including reactions initiated by light (photolysis) and water (hydrolysis), which can occur in both aquatic and atmospheric environments.

Photolysis and Photooxidation in Aqueous and Atmospheric Phases

Nitrophenols are recognized as a class of compounds susceptible to photolysis, a process that can be a primary degradation pathway in the atmosphere. psu.edupolyu.edu.hk Gas-phase nitrophenols are known photolytic precursors of nitrous acid (HONO), which plays a significant role in atmospheric chemistry by generating hydroxyl (OH) radicals. psu.edumdpi.com Studies on 2-nitrophenol (B165410) and 4-nitrophenol (B140041) show they absorb sunlight and can dissociate, with photolysis lifetimes as short as one hour under high solar irradiance. psu.eduasm.org For 2,6-dimethoxy-4-nitrophenol, direct photolysis is expected to occur, potentially leading to the formation of phenoxyl radicals and nitrogen dioxide (NO₂) or HONO.

In the atmospheric phase, oxidation by nitrate (B79036) radicals (NO₃) is another significant degradation route for phenolic compounds, especially during nighttime. While no direct rate constant for this compound is available, data for its structural components provide insight into its potential reactivity. The table below presents the reaction rate constants for 4-nitrophenol and 2,6-dimethoxyphenol (B48157) with NO₃ radicals.

Table 1: Reaction Rate Constants of Structural Analogs with Nitrate Radicals (NO₃)

| Compound | Rate Constant (k) at T=298 K (M⁻¹s⁻¹) | Reference |

|---|---|---|

| 4-Nitrophenol | (8.8 ± 4.6) x 10⁸ | researchgate.net |

| 2,6-Dimethoxyphenol | (1.6 ± 0.4) x 10⁹ | researchgate.net |

The high reactivity of these related structures suggests that this compound is also likely to be rapidly oxidized by nitrate radicals in the atmosphere. researchgate.net In aqueous environments, the phototransformation of 4-nitrophenol has been shown to yield products such as hydroquinone (B1673460) and benzoquinone, indicating that similar pathways could be possible for its dimethoxy-substituted analog. cdc.gov

Hydrolysis and Chemical Transformation under Environmental Conditions

Hydrolysis is generally not considered a significant degradation pathway for nitrophenols under typical environmental conditions (pH 5-9). The aromatic nitro group and the ether linkages of the methoxy (B1213986) groups are stable and resistant to cleavage by water. For instance, the production of 4-nitrophenol often involves heating 4-chloronitrobenzene with a sodium hydroxide (B78521) solution at high temperatures, conditions far more extreme than those found in the natural environment. chemcess.com Therefore, it is anticipated that this compound would be chemically stable with respect to hydrolysis in soil and water.

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms and their enzymes, is a critical process for the complete mineralization of many organic pollutants.

Microbial Degradation Pathways by Bacteria and Fungi (e.g., Hydroquinone and Nitrocatechol Pathways)

While no microorganisms have been specifically isolated for the degradation of this compound, the microbial metabolism of 4-nitrophenol (4-NP) is well-documented and proceeds via two primary aerobic pathways initiated by monooxygenase enzymes. mdpi.com

The Hydroquinone Pathway: In many Gram-negative bacteria, such as Moraxella spp., a monooxygenase attacks the 4-NP molecule, leading to the formation of hydroquinone and the release of nitrite (B80452) (NO₂⁻). The hydroquinone is then further degraded via ring cleavage. asm.org

The Nitrocatechol Pathway: In some Gram-positive bacteria, like Arthrobacter spp., a different monooxygenase hydroxylates 4-NP to form 4-nitrocatechol. This intermediate is subsequently denitrated to 1,2,4-benzenetriol, which then undergoes ring fission. asm.orgmdpi.com

It is plausible that bacteria could degrade this compound through a similar monooxygenase-catalyzed reaction, resulting in the release of nitrite and the formation of 2,6-dimethoxyhydroquinone. Studies on the degradation of other 2,6-disubstituted-4-nitrophenols, such as 2,6-dichloro-4-nitrophenol (B181596) (2,6-DCNP) by Cupriavidus sp., have confirmed that the initial step is oxidative denitration, supporting this proposed pathway. semanticscholar.org

Fungal degradation offers alternative routes. The white-rot fungus Phanerochaete chrysosporium degrades 4-NP by first methylating the hydroxyl group to form 4-nitroanisole, followed by hydroxylation and a second methylation to yield 1,2-dimethoxy-4-nitrobenzene. mdpi.comnih.gov This pathway is particularly relevant as it produces a compound structurally analogous to the target molecule, suggesting that fungi may utilize methylation as a key step in metabolizing nitrophenolic compounds.

Identification of Metabolic Intermediates and Stoichiometry in Bioremediation Studies

No specific metabolic studies have been conducted on this compound. However, by examining the degradation of its structural analogs, a list of potential intermediates can be compiled. These compounds represent key branch points in established degradation pathways and would be primary targets in future bioremediation studies of this compound.

Table 2: Potential Metabolic Intermediates of this compound Based on Analog Degradation

| Analog Compound | Degradation Pathway | Identified Intermediates | Reference |

|---|---|---|---|

| 4-Nitrophenol | Hydroquinone Pathway (Bacterial) | Hydroquinone, p-Benzoquinone | cdc.govrsc.org |

| 4-Nitrophenol | Nitrocatechol Pathway (Bacterial) | 4-Nitrocatechol, 1,2,4-Benzenetriol, Maleylacetic acid | asm.orgmdpi.com |

| 4-Nitrophenol | Methylation Pathway (Fungal) | 4-Nitroanisole, 1,2-Dimethoxy-4-nitrobenzene | mdpi.comnih.gov |

| 2,6-Dinitrotoluene | Fungal Degradation | 1,2-Dimethoxy-4-nitrobenzene | asm.org |

| 2,6-Dimethoxyphenol | Laccase-mediated Oxidation | 3,3',5,5'-Tetramethoxy-1,1'biphenyl-4,4'-diol | researchgate.net |

| 2,6-Dichloro-4-nitrophenol | Oxidative Denitration (Bacterial) | 6-Chlorohydroxyquinol, Nitrite, Chloride | semanticscholar.org |

The stoichiometry of these reactions typically involves the release of the nitro group as nitrite. For example, the aerobic degradation of 2,6-DCNP by Cupriavidus sp. CNP-8 results in the complete degradation of the parent compound with a corresponding accumulation of nitrite and chloride ions in the medium. semanticscholar.org A similar stoichiometric release of nitrite would be expected during the initial step of this compound biodegradation.

Environmental Fate and Transport Modeling in Different Media

The environmental fate and transport of this compound, like other nitroaromatic compounds, are governed by a complex interplay of physical, chemical, and biological processes within various environmental media. Modeling these processes is crucial for assessing the potential risk of soil and groundwater contamination. mdpi.com Numerical models, often employing finite element method approaches, are utilized to simulate contaminant transport in the unsaturated (vadose) and saturated zones. mdpi.com

Key equations in these models, such as the Richards equation, describe the flow dynamics, while contaminant fate is influenced by parameters like sorption and degradation. mdpi.com The transport of phenolic compounds in soil is expected to be high due to their mobility, although this can be influenced by the soil's pH. who.int

Models for contaminant transport in the vadose zone are increasingly important for groundwater risk assessment and the planning of remediation for contaminated sites. mdpi.com These simulations consider various factors to predict the movement and concentration of pollutants over time. A crucial output from such models is the breakthrough curve, which shows the concentration of a contaminant at a specific point of assessment over time. mdpi.com

Factors that are critical inputs for these environmental models include the substance's physicochemical properties and the characteristics of the environmental medium.

Table 1: Key Parameters in Environmental Fate and Transport Modeling

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Sorption Coefficient (Kd/Kp) | Measures the tendency of a chemical to bind to soil or sediment particles. | A higher sorption coefficient indicates less mobility in soil and groundwater, leading to slower transport. mdpi.com |

| Hydraulic Conductivity (Ks) | A property of soil or rock that describes the ease with which water can move through pore spaces or fractures. | Influences the rate of contaminant percolation through the vadose zone to the groundwater. mdpi.com |

| Degradation Rate | The rate at which the compound is broken down by microbial activity (biodegradation) or chemical reactions (e.g., photolysis, hydrolysis). | Determines the persistence of the compound in the environment. The half-life of nitrophenols can vary significantly depending on conditions. cdc.gov |

| Solubility in Water | The maximum amount of the compound that can dissolve in water. | Higher solubility generally leads to greater mobility in aquatic systems and soil pore water. Phenol (B47542) itself has limited solubility at room temperature but becomes fully soluble above 68°C. who.int |

| Volatility | The tendency of a compound to vaporize. | Affects the distribution between air, water, and soil compartments. Phenol is considered moderately volatile. who.int |

A comparative analysis using modeling can be performed by varying parameters like permeability and distribution coefficients to understand how different soil types and contaminant properties affect migration trends. mdpi.com For instance, simulations can show the travel distance of a contaminant over hundreds of days under different conditions, providing valuable data for risk assessment. mdpi.com

Occurrence and Distribution in Aquatic and Terrestrial Environmental Compartments

Nitroaromatic compounds and their derivatives are not typically from natural sources but are products of industrial activity. cdc.gov Phenolic compounds, in general, are found in the environment due to anthropogenic activities, including their use in producing plastics, dyes, pharmaceuticals, and pesticides. cpcb.nic.in Their release into the environment can occur through industrial effluents, and they are commonly found in surface water. cpcb.nic.in The occurrence of phenols can also stem from the degradation of chemicals like epoxy resins and pesticides. researchgate.net

While specific monitoring data for this compound is scarce, data on related compounds provides insight into its likely distribution. For example, 2,6-dimethoxyphenol, a structurally similar compound, has been identified as an organic micropollutant in rainwater runoff from parking lots. mdpi.com Phenols have been detected in rain, surface water, and groundwater, with elevated levels sometimes found in sediments and groundwater due to industrial pollution. who.int

The distribution of these compounds is widespread. 4-nitrophenol, for instance, is formed as a metabolite of certain organophosphate insecticides like methyl parathion. cdc.gov Nitrophenols can also be formed in the atmosphere through photochemical reactions of aromatic compounds released from vehicle exhaust. cdc.gov Once in the atmosphere, their fate is determined by processes like photolysis and wet deposition via rain and snow. cdc.gov

Table 2: Environmental Compartments and Presence of Related Phenolic Compounds

| Environmental Compartment | Compound Group | Findings and Sources |

|---|---|---|

| Atmosphere/Rainwater | Dimethoxyphenols, Nitrophenols | 2,6-dimethoxyphenol detected in rainwater from parking lots. mdpi.com Nitrophenols can be formed in the atmosphere and removed by wet deposition. cdc.gov |

| Surface Water | Phenols, Nitrophenols | Phenols are commonly encountered in industrial effluents and surface water. cpcb.nic.in Runoff from roads and parking lots is an understudied source of pollution for surface waters. mdpi.com |

| Groundwater | Phenols | Elevated phenol levels have been reported in groundwaters as a result of industrial pollution. who.int |

| Soil and Sediment | Phenols, Nitrophenols | Phenol is expected to be highly mobile in soil. who.int Biodegradation is a key fate process for nitrophenols in soil, with half-lives varying based on aerobic or anaerobic conditions. cdc.gov |

In soil and water, the primary degradation process for nitrophenols is biodegradation. cdc.gov The half-life of 4-nitrophenol in topsoil can be as short as one to three days under aerobic conditions but extends to around 14 days under anaerobic conditions. cdc.gov

Research on Remediation Strategies for Nitroaromatic Compounds

Due to their persistence and potential toxicity, significant research has focused on developing effective remediation strategies for water and soil contaminated with nitroaromatic compounds. nih.govnih.gov These strategies can be broadly categorized into biological and physicochemical methods. The optimal approach often depends on site-specific factors, including the concentration of the contaminant. nih.gov

Bioremediation

Bioremediation utilizes the metabolic capabilities of microorganisms to break down or transform hazardous compounds into less toxic substances. nih.govcambridge.org

Fungal and Bacterial Degradation: White-rot fungi, such as Phanerochaete chrysosporium, have shown effectiveness in degrading nitroaromatic compounds. nih.govnih.gov Similarly, certain bacteria, like Pseudomonas sp., can be used in biological treatment systems. nih.gov The fungal metabolism of 4-nitrophenol by P. chrysosporium involves hydroxylation and methylation to create a more susceptible structure for its oxidative system. nih.gov

Composting and Bioreactors: For soils with high levels of contamination, composting is a viable strategy where native thermophilic microbes can significantly deplete explosive compounds like TNT. cambridge.org Bioreactors offer a faster, though more expensive, alternative to composting. nih.gov

Phytoremediation: This strategy uses plants to clean up contaminants and is best suited for sites with low and diffuse contamination over large areas. nih.gov It is a cost-effective in-situ method, though it generally requires a longer treatment time. nih.gov

Physicochemical Remediation

These methods involve chemical reactions or physical processes to remove or detoxify pollutants.

Advanced Oxidation Processes (AOPs): AOPs, such as photocatalytic oxidation, ozonolysis, and Fenton-like reactions, are powerful tools for degrading nitroaromatic compounds in water and soil. researchgate.net Photocatalytic degradation using semiconductors like TiO2 or ZnO has been shown to effectively break down 4-nitrophenol under light irradiation. frontiersin.orgresearchgate.net

Chemical Reduction: This is considered a promising process for remediating soil and groundwater contaminated with nitroaromatics. researchgate.net Electrochemical reduction, for example, can transform 4-nitrophenol into the less toxic and industrially useful compound 4-aminophenol (B1666318). mdpi.com

Adsorption: This process involves binding the pollutant to the surface of an adsorbent material. Various materials, from natural adsorbents to synthetic ones like metal ferrocyanides or modified silica (B1680970), have been studied for their ability to remove nitrophenols from aqueous solutions. researchgate.netscielo.org.bonih.gov

Table 3: Comparison of Remediation Strategies for Nitroaromatic Compounds

| Strategy | Principle | Key Findings/Examples | Effectiveness |

|---|---|---|---|

| Bioremediation (Fungi/Bacteria) | Microorganisms metabolize contaminants. nih.gov | Phanerochaete chrysosporium and Pseudomonas sp. are effective. nih.gov Can lead to significant depletion of contaminants. cambridge.org | Effective for a range of concentrations; can be slow. nih.gov |

| Phytoremediation | Plants absorb and break down or sequester contaminants. | Best for low-level, widespread contamination. Can be combined with bio-energy production. nih.gov | Cost-effective but has a long treatment time. nih.gov |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals to oxidize pollutants. researchgate.net | Photocatalysis with C,N-TiO2 degraded 87% of 4-nitrophenol in 420 minutes. frontiersin.org | High degradation efficiency, but can generate toxic intermediates if not complete. researchgate.netfrontiersin.org |

| Chemical Reduction | Conversion of nitro groups to amino groups, reducing toxicity. mdpi.com | Electrochemical reduction can convert 4-nitrophenol to 4-aminophenol with high efficiency. mdpi.com | Promising for detoxification and creating valuable byproducts. researchgate.netmdpi.com |

| Adsorption | Pollutants bind to the surface of an adsorbent material. nih.gov | Modified silica carriers and metal ferrocyanides show good removal capacity for nitrophenols. mdpi.comscielo.org.bo | Simple and effective for removal, but requires disposal or regeneration of the adsorbent. scielo.org.bo |

Research continues to focus on enhancing the efficiency and cost-effectiveness of these methods, as well as exploring hybrid approaches that combine different strategies for more complete remediation. nih.govresearchgate.net

Analytical Methodologies for the Detection and Quantification of 2,6 Dimethoxy 4 Nitrophenol

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing complex mixtures. biomedpharmajournal.org For polar compounds like 2,6-dimethoxy-4-nitrophenol, both gas and liquid chromatography offer robust solutions, each with specific advantages and considerations.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Protocols

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. researchgate.net However, the direct analysis of polar phenolic compounds like nitrophenols by GC can be challenging due to their potential interaction with active sites in the GC system, which can lead to poor peak shape and reduced sensitivity. researchgate.netresearchgate.net To overcome these limitations, derivatization is an essential step. researchgate.netresearchgate.net This process involves chemically modifying the analyte to make it more volatile and less polar. mdpi.comregistech.comrestek.com